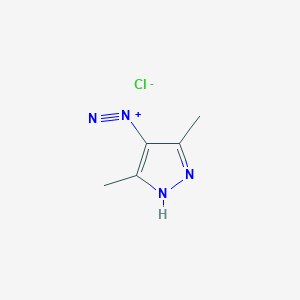
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds. The diazonium group is highly reactive, making this compound a valuable intermediate in various chemical reactions.
Métodos De Preparación
The synthesis of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride typically involves the diazotization of 3,5-dimethyl-1H-pyrazole-4-amine. This process requires a threefold excess of concentrated mineral acid (such as hydrochloric acid, phosphoric acid, sulfuric acid, or tetrafluoroboric acid) and is performed in aqueous or alcoholic solutions to minimize side reactions . The reaction conditions are carefully controlled to ensure the stability of the diazonium salt.
Análisis De Reacciones Químicas
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as halides, hydroxyl, or cyano groups. Common reagents for these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are widely used as dyes and pigments.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with phenols typically yields azo dyes, while substitution with halides produces halogenated pyrazoles .
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic transformations.
Medicine: Research has explored its use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1H-pyrazole-4-diazonium chloride involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles such as phenols or amines. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
3,5-Dimethyl-1H-pyrazole-4-diazonium chloride can be compared with other diazonium salts and pyrazole derivatives:
Similar Compounds: Other diazonium salts, such as 4-nitrobenzenediazonium chloride and 2,4,6-trimethylbenzenediazonium chloride, share similar reactivity but differ in their substituents and specific applications.
Propiedades
Número CAS |
90773-45-8 |
|---|---|
Fórmula molecular |
C5H7ClN4 |
Peso molecular |
158.59 g/mol |
Nombre IUPAC |
3,5-dimethyl-1H-pyrazole-4-diazonium;chloride |
InChI |
InChI=1S/C5H7N4.ClH/c1-3-5(7-6)4(2)9-8-3;/h1-2H3,(H,8,9);1H/q+1;/p-1 |
Clave InChI |
LCCFUTSJYWNCFN-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NN1)C)[N+]#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


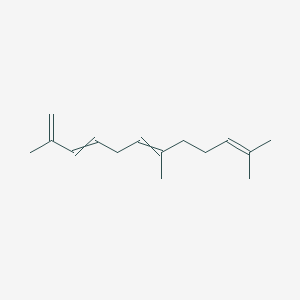
![1-Methyl-3-{2-[6-(methylsulfanyl)-9h-purin-9-yl]ethyl}-1-nitrosourea](/img/structure/B14354531.png)
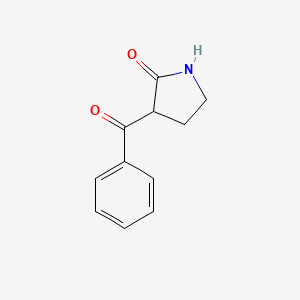
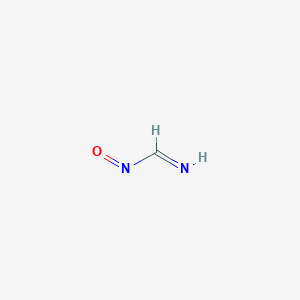
![1-Methyl-3-[(E)-(3-nitrophenyl)diazenyl]quinolin-2(1H)-one](/img/structure/B14354554.png)
![6-[(Heptylamino)methyl]-4-methoxypyridin-3-OL](/img/structure/B14354559.png)
![1-Methyl-2-[4-methyl-3-(propan-2-yl)pent-2-en-2-yl]benzene](/img/structure/B14354566.png)
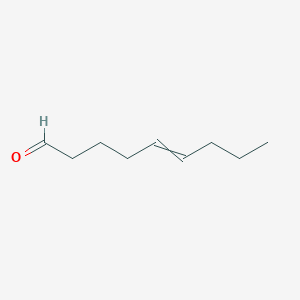

![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
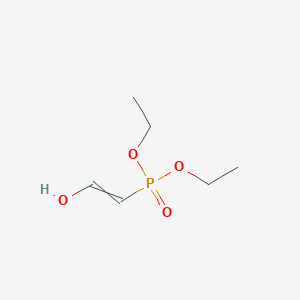
![S-Hexyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14354595.png)
![1H-Pyrrole, 1-[(3-methoxyphenyl)methyl]-](/img/structure/B14354596.png)
![3-Cyclohexyl-5,6-dihydro-3H-[1,3]thiazolo[3,2-d]tetrazol-7-ium bromide](/img/structure/B14354603.png)
